Vancomycin Binding Affinity: D-Ala-D-Ala vs. D-Ala-D-Lac
D-Ala-D-Ala exhibits approximately 1,000-fold higher binding affinity for vancomycin compared to the resistance-associated analog D-Ala-D-Lac. In a direct head-to-head comparison using tripeptide cell-wall precursor mimics Ac2-L-Lys-D-Ala-D-Ala and Ac2-L-Lys-D-Ala-D-Lac, vancomycin bound to D-Ala-D-Ala with a dissociation constant (KD) of 1.0 ± 0.3 µM, whereas no binding was detectable for D-Ala-D-Lac under identical conditions [1]. The energetic basis for this difference has been quantitatively deconvoluted: the 4.1 kcal/mol loss in binding free energy (ΔΔG) for D-Ala-D-Lac arises from the loss of a key hydrogen bond (1.5 kcal/mol) and a repulsive lone pair/lone pair electrostatic interaction introduced by the ester oxygen (2.6 kcal/mol) [2].
| Evidence Dimension | Vancomycin binding affinity (dissociation constant, KD) |
|---|---|
| Target Compound Data | KD = 1.0 ± 0.3 µM (as Ac2-L-Lys-D-Ala-D-Ala) |
| Comparator Or Baseline | D-Ala-D-Lac: no binding detected (KD > 1000 µM); native D-Ala-D-Ala peptide KD = 2.3 µM; D-Ala-D-Lac peptide KD = 2300 µM |
| Quantified Difference | ≥1,000-fold higher affinity for D-Ala-D-Ala; ΔΔG = 4.1 kcal/mol binding penalty for D-Ala-D-Lac |
| Conditions | Isothermal titration calorimetry (ITC) and affinity capillary electrophoresis; tripeptide mimics Ac2-L-Lys-D-Ala-D-Ala and Ac2-L-Lys-D-Ala-D-Lac at pH 7.0-7.5 |
Why This Matters
This affinity differential directly dictates whether glycopeptide antibiotics can inhibit bacterial cell wall synthesis, making authentic D-Ala-D-Ala essential for accurate susceptibility testing and drug screening.
- [1] Quinn RK, Cianci AL, Beaudoin JA, Sculimbrene BR. Synthesis of a D-Ala-D-Ala peptide isostere via olefin cross-metathesis and evaluation of vancomycin binding. Bioorg Med Chem Lett. 2010;20(15):4382-4385. doi:10.1016/j.bmcl.2010.06.065. KD = 2.3 µM for D-Ala-D-Ala peptide; KD = 2300 µM for D-Ala-D-Lac. View Source
- [2] McComas CC, Crowley BM, Boger DL. Partitioning the loss in vancomycin binding affinity for D-Ala-D-Lac into lost H-bond and repulsive lone pair contributions. J Am Chem Soc. 2003;125(31):9314-9315. doi:10.1021/ja035901x View Source
